2-Ethoxypent-3-enenitrile
Description
2-Ethoxypent-3-enenitrile (C₇H₁₁NO) is an unsaturated nitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the C2 position and a nitrile (-CN) group at the C3 position of a pentene chain. The compound’s structure combines electron-withdrawing (nitrile) and electron-donating (ethoxy) functional groups, which influence its reactivity and physical properties. Applications may include intermediates in organic synthesis, particularly for heterocycles or pharmaceuticals, though specific uses require further study .
Properties
CAS No. |
106088-13-5 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-ethoxypent-3-enenitrile |
InChI |
InChI=1S/C7H11NO/c1-3-5-7(6-8)9-4-2/h3,5,7H,4H2,1-2H3 |
InChI Key |
IOTQECAIKZSPKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C=CC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxypent-3-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of 2-Ethoxypent-3-enenitrile typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxypent-3-enenitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of nitriles results in the formation of carboxylic acids.
Reduction: Reduction of nitriles using lithium aluminum hydride produces primary amines.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Typically involves acids like hydrochloric acid or bases like sodium hydroxide.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Grignard Reaction: Involves Grignard reagents like methylmagnesium bromide.
Major Products
Hydrolysis: Produces carboxylic acids.
Reduction: Produces primary amines.
Grignard Reaction: Produces ketones.
Scientific Research Applications
2-Ethoxypent-3-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxypent-3-enenitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Alkyl-Substituted Alkenenitriles
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Reactivity |
|---|---|---|---|---|
| 2-Ethoxypent-3-enenitrile | C₇H₁₁NO | 125.17 | Nitrile, Ethoxy, Alkene | Higher polarity; moderate reactivity due to competing electronic effects |
| Pent-3-enenitrile | C₅H₇N | 81.11 | Nitrile, Alkene | Volatile (low molecular weight); less polar |
| 2-Methyl-3-butenenitrile | C₅H₇N | 81.11 | Nitrile, Alkene, Methyl | Branching reduces boiling point; increased steric hindrance |
- Reactivity : The ethoxy group in 2-Ethoxypent-3-enenitrile may stabilize carbocation intermediates in electrophilic additions, unlike Pent-3-enenitrile, which lacks electron-donating substituents.
- Physical Properties : Ethoxy substitution increases molecular weight and boiling point compared to Pent-3-enenitrile. Branching in 2-Methyl-3-butenenitrile lowers its boiling point relative to linear analogs .
Amino-Substituted Alkenenitriles ()
| Example Compound | Functional Groups | Key Properties/Reactivity |
|---|---|---|
| (E)-3-Amino-2,4-diarylbut-2-enenitriles | Nitrile, Amino, Aryl | High melting points (solid at RT); pharmaceutical applications |
- Electronic Effects: Amino groups are stronger electron donors than ethoxy, enhancing nucleophilicity at the α-carbon. This contrasts with 2-Ethoxypent-3-enenitrile, where the ethoxy group provides weaker stabilization.
- Applications: Amino derivatives are used in drug synthesis (e.g., kinase inhibitors), whereas ethoxy-substituted nitriles may serve as precursors for agrochemicals .
Heterocyclic-Substituted Alkenenitriles ()
| Example Compound | Functional Groups | Key Properties/Reactivity |
|---|---|---|
| 3-Ethoxy-2-(2-pyridinyl)propenonitrile | Nitrile, Ethoxy, Pyridine | High polarity; coordination capacity via pyridine |
- Reactivity : Pyridinyl groups enable metal coordination, facilitating catalysis or material science applications. Ethoxy groups in such compounds may enhance solubility in polar reaction media.
- Synthesis : ZnCl₂-catalyzed reactions (as in ) are common for ethoxy-containing nitriles, suggesting similar methodologies for 2-Ethoxypent-3-enenitrile .
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